4-(3,4,4-Trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
RU-56187 is a nonsteroidal antiandrogen compound that was developed but never marketed. It has a high affinity for the androgen receptor, showing 92% of the affinity of testosterone for this receptor. The compound acts as a silent antagonist of the androgen receptor, meaning it binds to the receptor without activating it .
Chemical Reactions Analysis
RU-56187 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the structure-activity relationships of antiandrogens.
Biology: It is used to investigate the role of androgen receptors in various biological processes.
Industry: It is used in the development of new antiandrogenic drugs.
Mechanism of Action
RU-56187 exerts its effects by binding to the androgen receptor and preventing the activation of the receptor by endogenous androgens such as testosterone. This inhibition of androgen receptor activation leads to a decrease in the expression of androgen-responsive genes, which in turn reduces the growth and proliferation of androgen-dependent cells .
Comparison with Similar Compounds
RU-56187 is similar to other nonsteroidal antiandrogens such as bicalutamide, nilutamide, and cyanonilutamide. RU-56187 is 3- to 10-fold more potent as an antiandrogen than bicalutamide or nilutamide in animal studies. Both RU-56187 and RU-58841 appear to be prodrugs of cyanonilutamide in vivo in animals .
Similar Compounds
- Bicalutamide
- Nilutamide
- Cyanonilutamide
- RU-58841
RU-56187’s higher potency and unique mechanism of action make it a valuable compound for further research and development in the field of antiandrogens .
Properties
CAS No. |
143782-25-6 |
---|---|
Molecular Formula |
C14H12F3N3OS |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C14H12F3N3OS/c1-13(2)11(21)20(12(22)19(13)3)9-5-4-8(7-18)10(6-9)14(15,16)17/h4-6H,1-3H3 |
InChI Key |
HLBUAKQNKJTEIU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=S)N1C)C2=CC(=C(C=C2)C#N)C(F)(F)F)C |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C)C2=CC(=C(C=C2)C#N)C(F)(F)F)C |
Appearance |
Solid powder |
Key on ui other cas no. |
143782-25-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3,4,4-trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile RU 56187 RU-56187 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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